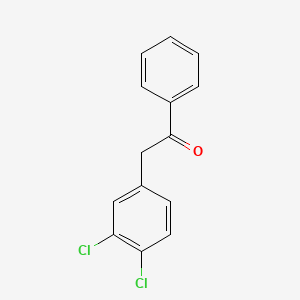

2-(3,4-Dichlorophenyl)-1-phenylethanone

カタログ番号:

B8740615

分子量:

265.1 g/mol

InChIキー:

IQJKRIZYDXLSJL-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-(3,4-Dichlorophenyl)-1-phenylethanone is a diaryl ketone featuring a phenyl group and a 3,4-dichlorophenyl moiety linked via an ethanone bridge. The 3,4-dichloro substitution pattern enhances its lipophilicity and electronic properties, influencing interactions with biological targets such as enzymes or receptors .

特性

分子式 |

C14H10Cl2O |

|---|---|

分子量 |

265.1 g/mol |

IUPAC名 |

2-(3,4-dichlorophenyl)-1-phenylethanone |

InChI |

InChI=1S/C14H10Cl2O/c15-12-7-6-10(8-13(12)16)9-14(17)11-4-2-1-3-5-11/h1-8H,9H2 |

InChIキー |

IQJKRIZYDXLSJL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogues

Positional Isomers and Halogen Substitution

2-(4-Chlorophenyl)-1-phenylethanone (Compound 20)

- Structure : Differs by a single chlorine at the 4-position of the phenyl ring (vs. 3,4-dichloro).

- Synthesis: Prepared via nucleophilic substitution of α-bromoacetophenone with 4-chlorophenol under basic conditions .

- Properties :

- Activity : Reduced antifungal potency compared to 3,4-dichloro derivatives, highlighting the importance of dual halogenation for bioactivity .

2-(2,4-Dichlorophenyl)-1-phenylethanone

- Structure : Dichloro substituents at 2,4-positions.

- Reactivity : Used as a precursor in synthesizing ERK inhibitors, where chlorine positions dictate reaction pathways with heterocycles like imidazole .

- Impact : The 2,4-dichloro configuration may sterically hinder interactions compared to 3,4-substitution, altering biological target engagement.

Halogen Replacement: Bromine vs. Chlorine

- 2-(2,4-Dibromophenyl)-1-phenylethanone: Activity: Replacement of chlorine with bromine in antifungal triazole derivatives reduces potency, likely due to increased steric bulk and altered electronic effects . Electronic Effects: Bromine’s lower electronegativity (vs.

Functional Group Modifications

Sulfonyl and Methanesulfonyl Derivatives

- 1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone (C₁₄H₁₀Cl₂O₃S): Structure: Sulfonyl group replaces the ketone’s methylene bridge. Properties: Higher molecular weight (329.2 g/mol) and polarity compared to the parent ketone. Sulfonyl groups enhance metabolic stability but may reduce membrane permeability .

- 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone: Applications: Methanesulfonyl groups improve solubility in polar solvents, useful in pharmaceutical formulations .

Trifluoroethanone Analogues

- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Structure: Trifluoromethyl group replaces the phenyl-ethanone moiety. Impact: The CF₃ group increases electronegativity and lipophilicity, enhancing resistance to oxidative metabolism. However, synthetic complexity rises due to fluorine’s reactivity .

Heterocyclic Derivatives

- 2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone: Structure: Incorporates a triazole ring and methoxy group. Activity: Triazole rings enable hydrogen bonding, improving target affinity. However, methoxy substitution reduces antifungal efficacy compared to chloro groups .

- (1E)-1-Phenylethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone: Structure: Thiazole ring introduces nitrogen and sulfur atoms.

Ether and Phenoxy Derivatives

- 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone: Structure: Phenoxy group adds an ether linkage. Impact: Increased hydrophobicity and resistance to hydrolysis compared to non-ether analogues, extending half-life in biological systems .

Comparative Data Table

Key Findings and Implications

- Halogen Position: 3,4-Dichloro substitution optimizes bioactivity compared to mono- or 2,4-dichloro isomers .

- Electron-Withdrawing Groups : Chlorine and sulfonyl groups enhance target binding and stability, whereas methoxy or bromine substitutions reduce potency .

- Structural Complexity : Heterocycles (triazole, thiazole) improve binding via hydrogen bonding but may require tailored synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。